Voruciclib

Descripción

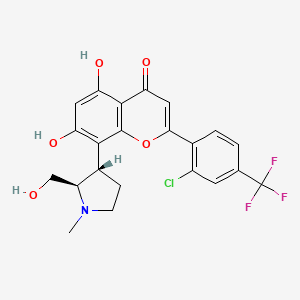

Structure

3D Structure

Propiedades

IUPAC Name |

2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPGRAKIAJJGMM-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000023-04-0 | |

| Record name | Voruciclib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voruciclib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15157 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VORUCICLIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Voruciclib's Mechanism of Action in Acute Myeloid Leukemia (AML): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voruciclib is an orally bioavailable, selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9) that has demonstrated significant preclinical and clinical activity in Acute Myeloid Leukemia (AML). Its primary mechanism of action involves the transcriptional repression of key anti-apoptotic and oncogenic proteins, notably Myeloid Cell Leukemia-1 (Mcl-1) and MYC. This activity leads to the induction of apoptosis in AML cells and demonstrates synergistic effects when combined with the BCL-2 inhibitor, venetoclax (B612062). This guide provides a comprehensive overview of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows involved.

Core Mechanism of Action: CDK9 Inhibition

This compound exerts its anti-leukemic effects through the potent and selective inhibition of CDK9. CDK9 is a critical component of the positive transcription elongation factor b (P-TEFb) complex, which plays a pivotal role in the regulation of gene transcription. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a necessary step for the release of RNAPII from promoter-proximal pausing and the initiation of productive transcriptional elongation.

In AML, malignant cells often exhibit a dependency on the continuous and high-level transcription of short-lived pro-survival and oncogenic proteins. By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a global transcriptional repression of genes with short-lived mRNA transcripts, including critical survival factors for AML cells.

Downregulation of Mcl-1

A primary consequence of CDK9 inhibition by this compound is the rapid downregulation of Mcl-1, an anti-apoptotic member of the BCL-2 family of proteins[1][2][3][4][5]. Mcl-1 is a key survival factor in AML and a known mediator of resistance to the BCL-2 inhibitor, venetoclax[1][2][3][4][5]. The MCL1 gene has a short-lived mRNA transcript, making its expression highly dependent on continuous transcription. This compound-mediated inhibition of CDK9 leads to a decrease in MCL1 mRNA and subsequent Mcl-1 protein levels, thereby lowering the apoptotic threshold of AML cells[2][4][5]. Preclinical studies have shown that this downregulation of Mcl-1 is transient, with levels potentially rebounding after 12 hours of treatment, suggesting that intermittent dosing schedules may be optimal to repeatedly suppress Mcl-1 levels[6][7].

Suppression of MYC

Another critical target of this compound's transcriptional repression is the MYC proto-oncogene[1][2]. MYC is a master transcriptional regulator that drives cell proliferation, growth, and metabolism, and its overexpression is a hallmark of many cancers, including AML[1]. Similar to MCL1, the MYC transcript is highly unstable, rendering its expression sensitive to CDK9 inhibition. This compound treatment leads to a significant reduction in MYC protein levels, contributing to cell cycle arrest and apoptosis[8]. Unlike the transient downregulation of Mcl-1, the suppression of MYC appears to be more sustained with continuous this compound exposure[6].

Signaling Pathways and Cellular Consequences

The inhibition of CDK9 by this compound triggers a cascade of events culminating in AML cell death. The following diagrams illustrate the key signaling pathways and the logical workflow of this compound's action.

Synergy with Venetoclax

The downregulation of Mcl-1 by this compound provides a strong rationale for its combination with the BCL-2 inhibitor, venetoclax. Venetoclax promotes apoptosis by inhibiting BCL-2, but its efficacy can be limited by the compensatory upregulation or high basal expression of Mcl-1, which can sequester pro-apoptotic proteins and prevent cell death. By suppressing Mcl-1, this compound effectively removes this resistance mechanism, leading to a synergistic induction of apoptosis when combined with venetoclax[4][6][7].

Preclinical Data

In Vitro Activity

Preclinical studies have demonstrated this compound's potent anti-leukemic activity in various AML cell lines, including THP-1, U937, MOLM-13, MV4-11, and OCI-AML3, as well as in primary patient samples[6][9]. Treatment with this compound induces a dose-dependent increase in apoptosis, as evidenced by an increase in Annexin V-positive cells and cleavage of caspase-3 and PARP[6]. The maximal effect on Mcl-1 downregulation is achieved at concentrations of approximately 1 µM[2][4].

Table 1: Summary of Preclinical In Vitro Data

| Parameter | Observation | Cell Lines/Samples | Reference |

|---|---|---|---|

| Apoptosis Induction | Dose-dependent increase in Annexin V+ cells (e.g., 13.8-55.8% at 2 µM) | THP-1, U937, MOLM-13, MV4-11, OCI-AML3, primary AML samples | [6][9] |

| Mcl-1 Downregulation | Maximal effect observed at ~1 µM; transient effect, rebounds after 12h | MV4-11, THP-1 | [2][4][6][7] |

| MYC Downregulation | Significant protein level decrease at 6h; sustained effect | MV4-11, THP-1 | [6] |

| Synergy with Venetoclax | Combination Index (CI) < 0.73 in cell lines; CI < 0.07 in primary samples | MV4-11, U937, THP-1, MOLM-13, primary AML samples |[6][7] |

Clinical Data (NCT03547115)

A Phase 1 clinical trial (NCT03547115) has evaluated this compound as a monotherapy and in combination with venetoclax in patients with relapsed/refractory AML and B-cell malignancies[1][3][4][5][10][11][12].

Patient Demographics and Baseline Characteristics

The study enrolled heavily pretreated patients with a median of 2 to 3 prior lines of therapy[1][2][3][4][9]. A significant proportion of patients had previously received venetoclax[1][2][4].

Table 2: Patient Demographics and Baseline Characteristics (AML Cohorts)

| Characteristic | Value | Reference |

|---|---|---|

| Number of Patients (Monotherapy) | 21 | [1][2] |

| Number of Patients (Combination Therapy) | 41 | [1][4] |

| Median Age (years) | 70 (Range: 40-90) | [1][2] |

| Median Prior Lines of Therapy | 3 (Range: 1-8) | [2][13] |

| Prior Venetoclax Treatment | 90-95% | [1][2][4] |

| ELN Genetic Risk (Adverse) | 71-75% |[1][2] |

Dosing and Safety

This compound was evaluated in both continuous and intermittent dosing schedules. An intermittent schedule of 14 days on, 14 days off in a 28-day cycle was found to be well-tolerated[1][2][4]. The most common treatment-related adverse events were generally low-grade and included diarrhea, nausea, and fatigue[2][10]. Importantly, no significant myelosuppression was observed, and there were no overlapping bone marrow toxicities when combined with venetoclax[10].

Table 3: Common Adverse Events (Any Grade) in Patients Treated with this compound

| Adverse Event | Monotherapy (%) | Combination Therapy (%) | Reference |

|---|---|---|---|

| Diarrhea | 15-30% | 22% | [2][4][10] |

| Nausea | 10-25% | 34% | [2][4][10] |

| Fatigue | 7.5-22% | N/A | [2][10] |

| Anemia | 22% | N/A | [2] |

| Febrile Neutropenia | N/A | 32% | [4] |

| Thrombocytopenia | N/A | 22% | [4] |

| Hypokalemia | N/A | 22% | [4] |

| Dyspnea | 15% | 22% |[2][4] |

Clinical Activity

Both this compound monotherapy and its combination with venetoclax demonstrated encouraging clinical activity in heavily pretreated AML patients[3][10][11].

Table 4: Clinical Responses in Relapsed/Refractory AML Patients

| Treatment Arm | Response Metric | Result | Reference |

|---|---|---|---|

| Monotherapy (200 mg intermittent) | Disease Control Rate | 50% in 10 patients | [10] |

| Combination with Venetoclax | Overall Response Rate (CR/CRi) | 3 out of 20 patients (at doses ≥100 mg) | [3][11] |

| Morphologic Leukemia-Free State (MLFS) | 1 out of 20 patients (at doses ≥100 mg) | [3][11] | |

| Stable Disease (lasting ≥3 months) | 7 patients | [4] |

| | Antileukemic Activity (Overall) | Observed in 10 of 41 patients (24%) |[4] |

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate this compound's mechanism of action, based on standard laboratory procedures and information from related publications.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in AML cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

AML cell lines or primary patient samples

-

This compound and/or Venetoclax

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed AML cells at a density of 0.5-1.0 x 10^6 cells/mL and treat with desired concentrations of this compound, Venetoclax, or the combination. Include a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 6, 12, or 24 hours).

-

Cell Harvesting: Transfer cells to a conical tube and centrifuge at 300 x g for 5 minutes at 4°C.

-

Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again and discard the supernatant.

-

Staining: Prepare 1X Binding Buffer by diluting the 10X stock in deionized water. Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use unstained and single-stained controls to set up compensation and gates.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Western Blot Analysis

This protocol details the detection of Mcl-1, MYC, and apoptosis-related proteins in AML cells following treatment with this compound.

Materials:

-

Treated AML cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., rabbit anti-Mcl-1, rabbit anti-c-Myc, rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, and a loading control like mouse anti-β-actin)

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and add Laemmli buffer. Boil samples at 95°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody (e.g., 1:1000 dilution) overnight at 4°C. Wash with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST. Apply ECL substrate and capture the chemiluminescent signal.

-

Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR)

This protocol is for quantifying the mRNA expression levels of MCL1 and MYC in AML cells treated with this compound.

Materials:

-

Treated AML cells

-

RNA extraction kit (e.g., TRIzol or column-based kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan qPCR master mix

-

Primers for MCL1, MYC, and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from treated cells according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up qPCR reactions containing cDNA, forward and reverse primers, and qPCR master mix.

-

Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.

Synergy Analysis

The synergistic interaction between this compound and venetoclax can be quantified using the Combination Index (CI) method based on the Chou-Talalay principle.

Procedure:

-

Dose-Response Curves: Treat AML cells with a range of concentrations of this compound alone, venetoclax alone, and the combination of both drugs at a constant ratio.

-

Cell Viability Assay: After a set incubation period (e.g., 24-72 hours), assess cell viability using an MTS or similar assay.

-

CI Calculation: Use software such as CompuSyn to calculate the CI values from the dose-response data. The interpretation is as follows:

-

CI < 1: Synergism

-

CI = 1: Additive effect

-

CI > 1: Antagonism

-

Conclusion

This compound is a promising therapeutic agent for AML with a well-defined mechanism of action centered on the inhibition of CDK9. By downregulating the key survival proteins Mcl-1 and MYC, this compound induces apoptosis in AML cells and effectively overcomes a major mechanism of resistance to the BCL-2 inhibitor venetoclax, leading to a potent synergistic combination. Clinical data from the Phase 1 trial have demonstrated a manageable safety profile and encouraging anti-leukemic activity in a heavily pretreated patient population. Further clinical investigation of this compound, particularly in combination with venetoclax, is warranted to fully elucidate its therapeutic potential in AML.

References

- 1. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ashpublications.org [ashpublications.org]

- 3. onclive.com [onclive.com]

- 4. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. punnettsquare.org [punnettsquare.org]

- 9. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. targetedonc.com [targetedonc.com]

- 11. kumc.edu [kumc.edu]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. bosterbio.com [bosterbio.com]

Voruciclib: A Technical Guide to its CDK9 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voruciclib (also known as P1446A-05) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), with particularly potent activity against CDK9.[1][2] As a critical regulator of transcriptional elongation, CDK9 plays a pivotal role in the expression of key anti-apoptotic proteins and oncogenes, most notably Myeloid Cell Leukemia-1 (MCL-1) and MYC.[3][4] Dysregulation of the CDK9 pathway is a hallmark of various malignancies, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of this compound's CDK9 inhibitory activity, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols used to characterize its function.

Core Mechanism of Action

This compound exerts its anti-neoplastic effects primarily through the inhibition of CDK9. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which, upon activation by its cyclin partner (Cyclin T1 or T2), phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event is crucial for releasing RNAPII from promoter-proximal pausing, thereby enabling productive transcriptional elongation of a host of genes, including those with short half-lives that are critical for cancer cell survival, such as MCL1 and MYC.[3]

By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a cascade of downstream effects:

-

Transcriptional Repression: The elongation of transcription for a specific subset of genes, including MCL1 and MYC, is stalled.

-

Downregulation of Anti-apoptotic Proteins: The subsequent decrease in MCL-1 protein levels sensitizes cancer cells to apoptosis.[4]

-

Reduction of Oncogenic Drivers: The suppression of MYC, a potent oncogene, contributes to the inhibition of tumor cell proliferation and survival.[5]

This targeted mechanism of action has demonstrated synergistic anti-leukemic activity when combined with other targeted therapies, such as the BCL-2 inhibitor venetoclax, in preclinical models of acute myeloid leukemia (AML).[4]

Quantitative Inhibitory Activity

This compound has been characterized as a potent inhibitor of multiple CDKs, with a particularly high affinity for CDK9. The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Target | Ki (nM) |

| CDK9/cyclin T2 | 0.626 |

| CDK9/cyclin T1 | 1.68 |

| CDK6/cyclin D1 | 2.92 |

| CDK4/cyclin D1 | 3.96 |

| CDK1/cyclin B | 5.4 |

| CDK1/cyclin A | 9.1 |

Table 1: Inhibitory activity (Ki) of this compound against a panel of cyclin-dependent kinases. Data sourced from MedchemExpress.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the CDK9 inhibitory activity of this compound.

Biochemical Kinase Assay (Determination of Ki)

This protocol outlines a typical in vitro kinase assay to determine the inhibitory constant (Ki) of this compound against CDK9.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP solution

-

CDK9-specific substrate peptide

-

This compound stock solution (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these stock solutions in kinase buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Setup: To the wells of a 384-well plate, add the diluted this compound solutions or DMSO (for vehicle control).

-

Enzyme Addition: Add the recombinant CDK9/Cyclin T1 enzyme to all wells except for the "no enzyme" control wells.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to all wells. The final ATP concentration should be close to the Km value for CDK9.

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

-

Signal Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves a two-step process of depleting the remaining ATP and then converting the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Cell Viability Assay (MTS Assay)

This protocol describes the use of an MTS assay to determine the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., AML or DLBCL cell lines)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the various this compound concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTS Addition: Add 20 µL of the MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

-

Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Western Blot Analysis for MCL-1 and MYC Downregulation

This protocol outlines the procedure for detecting changes in MCL-1 and MYC protein levels in cancer cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies specific for MCL-1, MYC, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment and Lysis: Treat the cancer cells with various concentrations of this compound for a specified time (e.g., 6-24 hours). Harvest the cells and lyse them in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies against MCL-1, MYC, and the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the ECL detection reagents to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of MCL-1 and MYC to the loading control to determine the extent of protein downregulation induced by this compound.

Conclusion

This compound is a potent and selective inhibitor of CDK9 that has demonstrated significant anti-cancer activity in preclinical models. Its mechanism of action, centered on the transcriptional repression of key survival proteins like MCL-1 and MYC, provides a strong rationale for its continued investigation as a therapeutic agent, both as a monotherapy and in combination with other targeted drugs. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the biological activities and therapeutic potential of this compound.

References

Voruciclib: A Technical Guide to Its Mechanism of Action in MYC Downregulation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Voruciclib, an orally active and selective cyclin-dependent kinase (CDK) inhibitor. The primary focus is on its core mechanism of action: the downregulation of the MYC oncogene, a critical driver in numerous human cancers. This guide synthesizes preclinical and clinical data, details key experimental methodologies, and visualizes the underlying biological pathways.

Introduction to this compound

This compound is a potent, oral small molecule inhibitor of multiple cyclin-dependent kinases.[1] It demonstrates high affinity for CDK9, a key regulator of gene transcription, and also inhibits CDK4, CDK6, and CDK1.[2] The dysregulation of CDK activity is a hallmark of many cancers, making it a compelling therapeutic target. This compound's mechanism is particularly relevant for malignancies driven by the overexpression of short-lived survival proteins, most notably the MYC proto-oncogene protein.[1][3] By targeting the transcriptional machinery responsible for MYC expression, this compound offers a promising strategy to combat these difficult-to-treat cancers.[1]

Core Mechanism: Transcriptional Inhibition via CDK9

The primary pathway through which this compound downregulates MYC involves the inhibition of the Positive Transcription Elongation Factor b (P-TEFb) complex, of which CDK9 is the catalytic subunit.[4]

-

Role of CDK9 in Transcription: In normal and cancerous cells, CDK9 forms the P-TEFb complex with a cyclin partner (most commonly Cyclin T1). This complex is recruited to gene promoters and is essential for the transition from transcriptional initiation to productive elongation.[4]

-

Phosphorylation of RNA Polymerase II: The key function of CDK9 is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), specifically at the Serine 2 position (pRNAPII-Ser2).[5][6] This phosphorylation event releases RNAPII from a state of promoter-proximal pausing, allowing it to proceed with transcribing the gene.[4]

-

MYC and Mcl-1 Transcription: The transcription of genes encoding proteins with short half-lives, such as MYC and the anti-apoptotic protein Mcl-1, is highly dependent on this continuous and efficient RNAPII-mediated elongation.[4][7]

-

This compound's Action: this compound directly binds to and inhibits the kinase activity of CDK9.[8] This prevents the phosphorylation of RNAPII at Ser-2.

-

Transcriptional Arrest: Without pRNAPII-Ser2, RNAPII stalls at the promoter and cannot effectively elongate the mRNA transcript. This leads to a rapid and significant decrease in the transcription of CDK9-dependent genes.[6][9]

-

MYC and Mcl-1 Downregulation: Due to their inherent instability and short half-lives, the cellular levels of MYC and Mcl-1 proteins plummet following this transcriptional arrest.[2][7]

In addition to transcriptional repression, preclinical data suggests this compound also reduces the phosphorylation of the MYC protein at Serine 62 (pSer62-MYC), a modification implicated in stabilizing the MYC protein, particularly in KRAS-mutant cancers.[1][2] This dual mechanism—blocking production and promoting instability—contributes to its potent anti-MYC activity.[2]

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | Ki (nM) |

|---|---|

| CDK9 / cyc T2 | 0.626 |

| CDK9 / cyc T1 | 1.68 |

| CDK6 / cyc D1 | 2.92 |

| CDK4 / cyc D1 | 3.96 |

| CDK1 / cyc B | 5.4 |

| CDK1 / cyc A | 9.1 |

Data sourced from MedchemExpress.[8]

Table 2: Preclinical Effects of this compound on MYC and Related Pathways

| Cell Line | Concentration | Time | Effect | Reference |

|---|---|---|---|---|

| MV4-11 & THP-1 (AML) | Not Specified | 6 hours | Major downregulation of c-Myc protein levels. | [7] |

| MV4-11 & THP-1 (AML) | Not Specified | > 6 hours | c-Myc protein levels did not rebound after extended treatment. | [7] |

| MV4-11 & THP-1 (AML) | Not Specified | Not Specified | Significant decrease in c-Myc transcript levels. | [7] |

| MIA PaCa-2 (Pancreatic) | 4 µM | 5 min | 60% decrease in pSer62-MYC. | [2] |

| MIA PaCa-2 (Pancreatic) | 4 µM | 60 min | 80% decrease in pSer62-MYC; 10% reduction in total MYC. | [2] |

| MIA PaCa-2 (Pancreatic) | 4 µM | 240 min | 50% reduction in total MYC protein. |[2] |

Table 3: Clinical Pharmacodynamic Effects of this compound

| Patient Population | Dose | Time Point | Pharmacodynamic Endpoint | Result |

|---|---|---|---|---|

| R/R AML | 100-200 mg | 6 hours | MYC transcriptional targets (Gene Set Enrichment) | Significant downregulation (p < .05).[5][9] |

| R/R AML | 100-200 mg | 6 hours & Day 8 | Oncogenic Pathways (RNA-seq) | Significant downregulation of MYC and NF-κB pathways.[9] |

| R/R AML | Not Specified | Not Specified | pRNAPII-Ser2 | Reduced phosphorylation.[9][10] |

| R/R AML | Not Specified | Not Specified | MCL1 mRNA expression | Decrease observed.[9][10] |

AML: Acute Myeloid Leukemia; R/R: Relapsed/Refractory.

Key Experimental Protocols

The following sections outline the methodologies used to establish the mechanism of action of this compound.

This technique is used to detect and quantify changes in specific protein levels (e.g., total MYC) and post-translational modifications (e.g., pRNAPII-Ser2) following treatment with this compound.

Protocol:

-

Cell Culture and Treatment: Plate cells (e.g., MV4-11 AML cells) and allow them to adhere. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 6, 24 hours).

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.[7]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7]

-

Protein Transfer: Electrophoretically transfer the separated proteins from the gel onto a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7]

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-c-Myc, anti-pRNAPII-Ser2, and a loading control like anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[7] Densitometry analysis is used to quantify the relative protein levels compared to the loading control.[7]

References

- 1. MEI Pharma Reports Preclinical Data Demonstrating Ability of this compound to Regulate MYC and Synergize with KRAS Inhibitors in KRAS Mutant Cancers [prnewswire.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. MEI Pharma Reports Clinical Data on Oral CDK9 Inhibitor this compound at ASH2023 | Financial Post [financialpost.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. providence.elsevierpure.com [providence.elsevierpure.com]

Voruciclib: A Technical Deep Dive into its Pro-Apoptotic Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Voruciclib is an orally bioavailable, potent inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK9 and additional inhibitory effects on CDK4 and CDK6.[1][2] Its mechanism of action centers on the transcriptional suppression of key survival proteins in cancer cells, most notably Myeloid Cell Leukemia-1 (MCL-1) and the MYC proto-oncogene.[3][4] By downregulating these critical factors, this compound effectively disrupts pro-survival signaling and triggers the intrinsic apoptotic pathway, leading to cancer cell death. This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy, and experimental methodologies related to this compound's role in inducing apoptosis in cancer cells.

Core Mechanism of Action: Inducing Apoptosis through Transcriptional Repression

This compound's primary anti-cancer effect stems from its potent inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is essential for the phosphorylation of the C-terminal domain of RNA Polymerase II, a critical step for productive transcription elongation of a specific subset of genes characterized by short-lived mRNA transcripts.[3][5] Many of these genes encode for proteins that are crucial for cancer cell survival and proliferation, including the anti-apoptotic protein MCL-1 and the oncogenic transcription factor MYC.[2][3]

By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to premature termination of transcription for genes like MCL1 and MYC.[5][6] The resulting decrease in MCL-1 and MYC protein levels has profound consequences for cancer cells:

-

Downregulation of MCL-1: MCL-1 is a key anti-apoptotic member of the BCL-2 family. It sequesters the pro-apoptotic protein BIM, preventing it from activating the apoptotic effectors BAX and BAK. By reducing MCL-1 levels, this compound liberates BIM, which can then trigger the mitochondrial (intrinsic) pathway of apoptosis.[7][8] This mechanism is particularly relevant in the context of overcoming resistance to BCL-2 inhibitors like Venetoclax (B612062).[7][9]

-

Suppression of MYC: MYC is a master regulator of cell growth, proliferation, and metabolism. Its downregulation by this compound contributes to cell cycle arrest and a reduction in proliferative signals.[2][5] In KRAS-mutant cancers, this compound has been shown to decrease the phosphorylation of MYC at Serine 62, a modification that stabilizes the MYC protein, leading to its subsequent degradation.[2]

This compound also inhibits CDK4 and CDK6, which are critical for the G1-S phase transition of the cell cycle.[1] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest.[1]

Quantitative Data on this compound's Pro-Apoptotic Efficacy

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound as a Single Agent

| Cell Line | Cancer Type | Assay | Concentration | Effect | Citation |

| THP-1, U937, MOLM-13, MV4-11, OCI-AML3 | Acute Myeloid Leukemia (AML) | Annexin V/PI Staining | 2 µM | 13.8-55.8% Annexin V positive cells | [10] |

| MIA PaCa-2 | Pancreatic Cancer (KRAS G12C) | Western Blot | 4 µM | 60% decrease in pSer62-MYC after 5 min; 50% decrease in total MYC after 240 min | [2] |

Table 2: Synergistic Efficacy of this compound in Combination with Venetoclax

| Cell Line | Cancer Type | Combination | Concentration | Effect | Citation |

| MV4-11, U937, THP-1, MOLM-13 | Acute Myeloid Leukemia (AML) | This compound + Venetoclax | 2 µM this compound | >80% apoptosis after 24h | [10] |

| AML Cell Lines | Acute Myeloid Leukemia (AML) | This compound + Venetoclax | Clinically achievable concentrations | Synergistic induction of apoptosis (Combination Index < 0.73) | [8] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Apoptosis

Caption: this compound inhibits CDK9, leading to decreased transcription of MCL-1 and MYC, ultimately promoting apoptosis.

Experimental Workflow for Assessing this compound-Induced Apoptosis

Caption: A typical experimental workflow to evaluate the pro-apoptotic effects of this compound on cancer cells.

Detailed Experimental Protocols

Cell Viability and Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the quantitative assessment of apoptosis and necrosis in cancer cells treated with this compound using flow cytometry.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (and Venetoclax, if applicable)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cancer cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.

-

Allow cells to adhere (for adherent lines) or stabilize for 24 hours.

-

Treat cells with various concentrations of this compound, alone or in combination with Venetoclax, for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle-treated control.

-

-

Cell Harvesting:

-

Suspension cells: Transfer the cell suspension to a 15 mL conical tube.

-

Adherent cells: Aspirate the medium, wash once with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Aspirate the supernatant and wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer within one hour of staining.

-

Use unstained and single-stained controls to set up compensation and gates.

-

Collect data for at least 10,000 events per sample.

-

Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

-

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway following this compound treatment.

Materials:

-

Treated cell pellets (from the apoptosis assay or a separate experiment)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-MCL-1, anti-MYC, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Protein Extraction:

-

Lyse cell pellets in ice-cold RIPA buffer.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Add Laemmli buffer and boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Signal Detection and Analysis:

-

Incubate the membrane with ECL reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Conclusion

This compound represents a promising therapeutic agent that induces apoptosis in cancer cells through a well-defined mechanism of CDK9-mediated transcriptional repression of MCL-1 and MYC. Its ability to synergize with other targeted therapies, such as the BCL-2 inhibitor Venetoclax, highlights its potential to overcome drug resistance and improve patient outcomes. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a novel anti-cancer therapy.

References

- 1. Facebook [cancer.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ashpublications.org [ashpublications.org]

- 4. MEI Pharma Reports Clinical Data on Oral CDK9 Inhibitor this compound at ASH2023 - BioSpace [biospace.com]

- 5. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The oral CDK9 inhibitor this compound combined with venetoclax for patients with relapsed/refractory acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. litestrategy.com [litestrategy.com]

- 8. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Voruciclib: A Technical Guide to a Novel CDK9 Inhibitor in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voruciclib (formerly P1446A-05) is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), with potent activity against CDK9. By targeting CDK9, this compound effectively downregulates the transcription of key anti-apoptotic proteins, notably Myeloid Cell Leukemia-1 (Mcl-1) and the oncogene MYC. This mechanism of action has positioned this compound as a promising therapeutic agent, particularly in hematologic malignancies such as acute myeloid leukemia (AML) and B-cell malignancies, where overexpression of Mcl-1 is a known resistance mechanism to existing therapies like venetoclax (B612062). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound, supported by preclinical and clinical data.

Introduction: The Rationale for CDK9 Inhibition

Cyclin-dependent kinases are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle and gene transcription.[1] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. While early CDK inhibitors were non-selective and associated with toxicity, the development of more selective inhibitors has renewed interest in this class of drugs.[2]

CDK9, in complex with its regulatory partner cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in the transition from transcription initiation to productive elongation.[2] Many short-lived proteins that are critical for cancer cell survival, including the anti-apoptotic protein Mcl-1 and the transcription factor MYC, are dependent on active transcription elongation mediated by CDK9.[2][3]

Mcl-1 is a member of the BCL-2 family of proteins and a key regulator of apoptosis. Its overexpression is implicated in the pathogenesis of various cancers and is a primary mechanism of resistance to the BCL-2 inhibitor venetoclax.[3][4] By inhibiting CDK9, this compound reduces the transcriptional output of the MCL1 and MYC genes, leading to decreased protein levels and subsequent induction of apoptosis in cancer cells.[2][4]

Discovery and Preclinical Development

This compound was identified as a potent inhibitor of multiple CDKs with particularly high affinity for CDK9.[5][6] Its discovery was driven by the need for a more selective and orally bioavailable CDK inhibitor to overcome the limitations of earlier compounds.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of CDK9. This leads to a reduction in the phosphorylation of RNA Polymerase II, thereby suppressing the transcription of genes with short-lived mRNA transcripts, including MCL1 and MYC.[2][3] The downregulation of Mcl-1 and MYC proteins disrupts critical survival and proliferation signaling in cancer cells, ultimately leading to apoptosis.[2][4]

Signaling Pathway of this compound's Action

Caption: this compound inhibits the CDK9/Cyclin T1 complex, preventing the phosphorylation of RNA Polymerase II and subsequent transcription of prosurvival genes like MCL1 and MYC.

In Vitro Studies

Preclinical in vitro studies have demonstrated this compound's potent activity across a range of cancer cell lines, particularly those derived from hematologic malignancies.

| Target | Ki (nM) |

| CDK9/cyc T2 | 0.626[6] |

| CDK9/cyc T1 | 1.68[6] |

| CDK6/cyc D1 | 2.92[6] |

| CDK4/cyc D1 | 3.96[6] |

| CDK1/cyc B | 5.4[6] |

| CDK1/cyc A | 9.1[6] |

In various AML and diffuse large B-cell lymphoma (DLBCL) cell lines, this compound has been shown to decrease MCL-1 transcripts and proteins in a dose-dependent manner, with maximal effects observed at concentrations of 1 μM.[2][7] Furthermore, preclinical studies have demonstrated synergy between this compound and the BCL-2 inhibitor venetoclax, with the combination leading to increased apoptosis.[4][7]

In Vivo Studies

The anti-tumor efficacy of this compound has been evaluated in murine xenograft models of various cancers. In models of DLBCL, the combination of this compound and venetoclax resulted in enhanced tumor growth inhibition compared to either agent alone.[6] Similarly, in AML xenograft models, the combination has been shown to decrease tumor growth rate and improve survival.[7]

Clinical Development

This compound has been evaluated in Phase 1 clinical trials for the treatment of relapsed/refractory hematologic malignancies and solid tumors.

Pharmacokinetics

In a Phase 1 study in patients with relapsed/refractory hematologic malignancies, this compound demonstrated dose-proportional pharmacokinetics.[8] The mean half-life was approximately 28 hours, and the drug exhibited a large volume of distribution, suggesting preferential distribution into tissues.[8]

| Parameter | Value |

| Mean Half-life (t1/2) | ~28 hours[8] |

| Mean Tmax | ~4 hours[8] |

| Mean Accumulation Ratio | 2.4[8] |

| Steady State Cmax (at 200 mg) | 925 ng/mL[8] |

| Mean Ctrough (at 200 mg) | 442 ng/mL (~1 µM)[8] |

Clinical Efficacy and Safety

Phase 1 studies have established the safety profile of this compound and shown preliminary signs of clinical activity. In a study of patients with relapsed/refractory AML and B-cell malignancies, the maximum tolerated dose (MTD) was determined to be 350 mg for continuous daily dosing and 600 mg for intermittent dosing (days 1-14 of a 21-day cycle).[8] The most common adverse events were generally manageable and included nausea and diarrhea.[8]

In combination with venetoclax in patients with relapsed/refractory AML, this compound was well-tolerated and demonstrated on-target effects, including decreased Mcl-1 protein expression and reduced phosphorylation of RNA polymerase II.[7] Objective responses were observed in this heavily pretreated patient population.[7]

| Trial Identifier | Phase | Population | Dosing Regimen | Key Findings |

| NCT03547115 | 1 | R/R AML and B-cell malignancies | Monotherapy and in combination with venetoclax | Well-tolerated with manageable adverse events. Showed on-target pharmacodynamic effects and preliminary clinical activity.[3][7] |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

Cell Viability Assays (MTS/CellTiter-Glo)

Workflow for Cell Viability Assessment

Caption: A generalized workflow for determining the IC50 of this compound using MTS or CellTiter-Glo assays.

Protocol:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

Reagent Addition:

-

MTS Assay: MTS reagent is added to each well, and plates are incubated for 1-4 hours at 37°C.

-

CellTiter-Glo Assay: CellTiter-Glo reagent is added to each well, and plates are incubated for 10 minutes at room temperature.

-

-

Data Acquisition:

-

MTS Assay: Absorbance is measured at 490 nm using a microplate reader.

-

CellTiter-Glo Assay: Luminescence is measured using a luminometer.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Western Blot Analysis

Protocol:

-

Cell Lysis: Cells treated with this compound or vehicle are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against Mcl-1, MYC, phospho-RNA Polymerase II (Ser2), and a loading control (e.g., β-actin).

-

Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Logical Flow of a Xenograft Study

Caption: A diagram illustrating the key stages of an in vivo xenograft study to evaluate the efficacy of this compound.

Protocol:

-

Cell Implantation: Human cancer cells (e.g., AML or DLBCL cell lines) are implanted subcutaneously into immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally, typically daily or on an intermittent schedule, alone or in combination with other agents like venetoclax.

-

Monitoring: Tumor volume and mouse body weight are measured regularly.

-

Endpoint Analysis: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition and survival are analyzed.

Synthesis

Detailed, step-by-step synthesis protocols for this compound are proprietary and typically found within patent literature. The synthesis of the pure (+)-trans enantiomer of this compound is described in patent WO2007148158A1.[4] The synthesis is a multi-step process involving the construction of the flavone (B191248) core and the stereospecific introduction of the substituted pyrrolidinyl moiety.

Conclusion and Future Directions

This compound is a promising, orally bioavailable CDK9 inhibitor with a well-defined mechanism of action. By downregulating Mcl-1 and MYC, it has demonstrated potent anti-tumor activity in preclinical models and encouraging preliminary efficacy in early-phase clinical trials, particularly in hematologic malignancies. Its ability to synergize with venetoclax offers a rational combination strategy to overcome resistance. Ongoing and future clinical studies will further define the role of this compound, both as a monotherapy and in combination, in the treatment of various cancers. Further research may also explore its potential in other malignancies driven by transcriptional addiction to Mcl-1 and MYC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C22H19ClF3NO5 | CID 67409219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SID 363894217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. amsbio.com [amsbio.com]

- 6. This compound, 1000023-04-0 | BroadPharm [broadpharm.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Paper: A Phase 1 Study of the Oral CDK9 Inhibitor this compound in Relapsed/Refractory (R/R) B-Cell Lymphoma (NHL) or Acute Myeloid Leukemia (AML) [ash.confex.com]

Voruciclib: A Potent and Selective CDK9 Inhibitor Targeting MCL-1 Driven Malignancies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Voruciclib is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), with particularly potent activity against CDK9.[1] Its primary mechanism of action involves the transcriptional repression of key anti-apoptotic proteins, most notably Myeloid Cell Leukemia-1 (MCL-1).[2] This activity profile makes this compound a promising therapeutic agent, particularly in hematological malignancies such as Acute Myeloid Leukemia (AML) and Diffuse Large B-cell Lymphoma (DLBCL), where overexpression of MCL-1 is a known driver of tumorigenesis and resistance to conventional therapies.[2][3] This technical guide provides a comprehensive overview of the target profile, selectivity, and preclinical evidence supporting the therapeutic potential of this compound.

Target Profile and Selectivity

This compound demonstrates potent inhibition of several CDK/cyclin complexes, with a pronounced selectivity for CDK9. The inhibitory activity of this compound has been quantified through kinase inhibition assays, with the resulting inhibition constants (Ki) summarized in the table below.

| Target | Ki (nM) |

| CDK9/cyclin T2 | 0.626 |

| CDK9/cyclin T1 | 1.68 |

| CDK6/cyclin D1 | 2.92 |

| CDK4/cyclin D1 | 3.96 |

| CDK1/cyclin B | 5.4 |

| CDK1/cyclin A | 9.1 |

Table 1: Inhibitory Activity (Ki) of this compound against a Panel of CDK/cyclin Complexes. Data sourced from MedchemExpress.[1]

The high affinity for CDK9 underscores the primary mechanism of action of this compound.

Mechanism of Action: Transcriptional Repression of MCL-1

The primary anti-neoplastic effect of this compound is mediated through the inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the C-terminal domain of RNA Polymerase II, a critical step for productive transcription elongation of a specific subset of genes characterized by short half-lives, including the anti-apoptotic protein MCL-1.

By inhibiting CDK9, this compound prevents the phosphorylation of RNA Polymerase II, leading to premature termination of transcription and subsequent downregulation of MCL-1 mRNA and protein levels.[4] This targeted downregulation of MCL-1 is a key differentiator of this compound and forms the basis of its pro-apoptotic activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

Preclinical Profile of Voruciclib: A CDK9 Inhibitor for Hematologic Malignancies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Voruciclib is an orally bioavailable, selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcription.[1][2] In hematologic malignancies, dysregulation of transcriptional processes is a common oncogenic driver. CDK9, as the catalytic core of the positive transcription elongation factor b (P-TEFb), plays a pivotal role in this by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII), thereby promoting the transcription of short-lived anti-apoptotic proteins and oncoproteins.[3] Preclinical studies have demonstrated that by inhibiting CDK9, this compound effectively downregulates the expression of critical survival proteins, most notably Myeloid Cell Leukemia-1 (Mcl-1) and MYC, leading to apoptosis in cancer cells.[3][4] This mechanism of action has positioned this compound as a promising therapeutic agent, both as a monotherapy and in combination with other targeted agents, for a range of hematologic cancers including acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and diffuse large B-cell lymphoma (DLBCL).[2][4] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its efficacy, mechanism of action, and the methodologies used in its evaluation.

Quantitative Data Presentation

In Vitro Efficacy: Inhibition of CDK Activity and Cell Viability

This compound demonstrates potent and selective inhibition of CDK9. The inhibitory activity of this compound against a panel of CDKs is summarized below.

| Target | Ki (nM) |

| CDK9/cyclin T1 | 1.68 |

| CDK9/cyclin T2 | 0.626 |

| CDK4/cyclin D1 | 3.96 |

| CDK6/cyclin D1 | 2.92 |

| CDK1/cyclin B | 5.4 |

| CDK1/cyclin A | 9.1 |

Table 1: Inhibitory Activity (Ki) of this compound against various Cyclin-Dependent Kinases.[1]

The functional consequence of CDK9 inhibition is a reduction in the viability of hematologic cancer cells. While specific IC50 values for this compound across a wide range of hematologic malignancy cell lines are not extensively published in a consolidated format, studies have consistently shown its potent anti-proliferative effects. For instance, in various AML and DLBCL cell lines, this compound has been shown to induce apoptosis and reduce cell viability at clinically achievable concentrations.[2][3]

Induction of Apoptosis in Hematologic Malignancy Cell Lines

A key mechanism of this compound's anti-tumor activity is the induction of apoptosis. Preclinical studies have quantified this effect, particularly in AML cell lines, both as a single agent and in combination with the BCL-2 inhibitor, venetoclax (B612062).

| Cell Line | Treatment | Apoptosis (% Annexin V+ cells) |

| MV4-11 | This compound (2 µM) + Venetoclax (clinically achievable concentrations) | >80% |

| U937 | This compound (2 µM) + Venetoclax (clinically achievable concentrations) | >80% |

| THP-1 | This compound (2 µM) + Venetoclax (clinically achievable concentrations) | >80% |

| MOLM-13 | This compound (2 µM) + Venetoclax (clinically achievable concentrations) | >80% |

Table 2: Synergistic Induction of Apoptosis by this compound and Venetoclax in AML Cell Lines.[3]

In Vivo Efficacy: Xenograft Models of Hematologic Malignancies

The anti-tumor activity of this compound has been validated in vivo using xenograft models of DLBCL. These studies demonstrate significant tumor growth inhibition, particularly when this compound is combined with venetoclax.

| Xenograft Model | Treatment | Tumor Growth Inhibition (TGI) |

| U2932 (ABC-DLBCL) | This compound + Venetoclax | Significantly enhanced vs single agents |

| RIVA (ABC-DLBCL) | This compound + Venetoclax | Significantly enhanced vs single agents |

| SU-DHL-4 (GCB-DLBCL) | This compound + Venetoclax | Intermediate response |

| NU-DHL-1 (GCB-DLBCL) | This compound + Venetoclax | Intermediate response |

| OCI-LY10 (ABC-DLBCL) | This compound + Venetoclax | No significant response |

Table 3: In Vivo Efficacy of this compound in Combination with Venetoclax in DLBCL Xenograft Models.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

Protocol:

-

Cell Plating: Seed hematologic malignancy cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of appropriate culture medium.

-

Compound Treatment: Add varying concentrations of this compound or vehicle control to the wells and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan (B1609692) crystals.[6] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance of the medium-only wells and calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Mcl-1 and c-Myc Downregulation

Western blotting is used to detect and quantify the levels of specific proteins, such as Mcl-1 and c-Myc, following treatment with this compound.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time (e.g., 6 hours for Mcl-1 downregulation).[3] Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Mcl-1, c-Myc, phospho-RNAPII (Ser2), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining) by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the cell membrane and the uptake of the viability dye propidium iodide (PI).

Protocol:

-

Cell Treatment: Treat hematologic cancer cells with this compound, venetoclax, or the combination for a specified duration (e.g., 24 hours).[3]

-

Cell Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Use appropriate compensation controls for multi-color analysis.

-

Gate on the cell population based on forward and side scatter properties.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

-

In Vivo Xenograft Studies

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human hematologic malignancy cells (e.g., DLBCL cell lines) into the flank of immunocompromised mice (e.g., SCID or NSG mice).

-

Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

-

Drug Administration: Administer this compound (e.g., by oral gavage), venetoclax, the combination, or vehicle control according to the specified dosing schedule and duration.

-

Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry). Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound in inducing apoptosis.

Caption: Experimental workflow for Western blot analysis.

Caption: Workflow for apoptosis detection by flow cytometry.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a clinical stage oral CDK9 inhibitor, represses MCL-1 and sensitizes high-risk Diffuse Large B-cell Lymphoma to BCL2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of CDK9 by this compound synergistically enhances cell death induced by the Bcl-2 selective inhibitor venetoclax in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase 1 study of the CDK9 inhibitor this compound in relapsed/refractory acute myeloid leukemia and B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. MTT assay protocol | Abcam [abcam.com]

Investigating Voruciclib in Solid Tumors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voruciclib is an orally bioavailable, selective inhibitor of cyclin-dependent kinases (CDKs), with potent activity against CDK9, as well as CDK4 and CDK6. Its mechanism of action, which leads to the downregulation of key anti-apoptotic and cell cycle regulatory proteins, has made it a person of interest in the investigation of treatments for various malignancies, including solid tumors. This technical guide provides a comprehensive overview of the preclinical and clinical investigations of this compound in solid tumors, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the inhibition of CDK9. CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, leading to the transcriptional elongation of a variety of genes, including those encoding for the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) and the proto-oncogene MYC. By inhibiting CDK9, this compound effectively downregulates the expression of MCL-1 and MYC, proteins that are crucial for the survival and proliferation of many cancer cells.

Additionally, this compound inhibits CDK4 and CDK6, which are critical for cell cycle progression from the G1 to the S phase. Inhibition of the CDK4/6-Cyclin D complex prevents the phosphorylation of the retinoblastoma protein (Rb), thereby maintaining Rb in its active, tumor-suppressive state and inducing G1 cell cycle arrest.

dot

Caption: this compound's dual mechanism of action.

Preclinical Investigations in Solid Tumors

This compound has demonstrated significant anti-proliferative activity in a range of solid tumor models, particularly those with KRAS mutations.

In Vitro Studies

-

Cell Viability Assays: The anti-proliferative effects of this compound have been assessed in various KRAS-mutant cancer cell lines using MTS and Cell Titer Glo assays.

| Cell Line | Cancer Type | KRAS Mutation |

| HCT-116 | Colorectal Carcinoma | G13D |

| SW-480 | Colorectal Carcinoma | G12V |

| H-460 | Non-Small Cell Lung Cancer | Q61H |

| MIA PaCa-2 | Pancreatic Cancer | G12C |

In Vivo Xenograft Studies

-

Tumor Growth Inhibition: In vivo efficacy has been evaluated in murine xenograft models using human cancer cell lines. Oral administration of this compound resulted in significant tumor growth inhibition.

| Cell Line | Dosing | Treatment Duration | Tumor Growth Inhibition |

| HCT-116 | 50, 100, 200 mg/kg/day | 11-14 days | >50% |

| SW-480 | 50, 100, 200 mg/kg/day | 11-14 days | >50% |

| H-460 | 50, 100, 200 mg/kg/day | 11-14 days | >50% |

Clinical Investigations in Solid Tumors

Two Phase 1 dose-escalation studies of this compound have been conducted in patients with advanced solid tumors. These studies aimed to determine the maximum tolerated dose (MTD), safety profile, and pharmacokinetic properties of this compound.

Study Design and Dosing

-

Continuous Dosing: this compound administered once daily.

-

Intermittent Dosing: this compound administered on days 1 to 14 of a 21-day cycle.

Safety and Tolerability